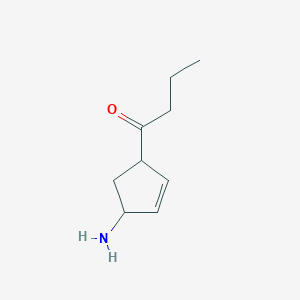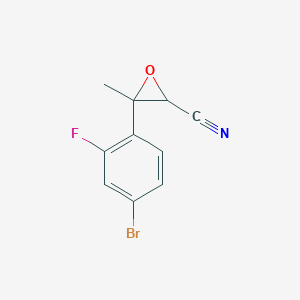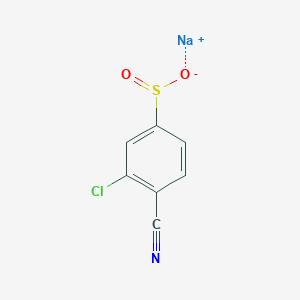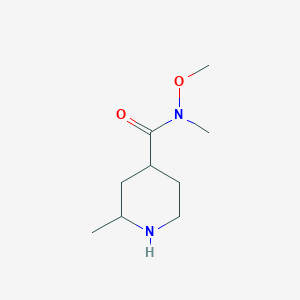
2-Methyl-1-benzothiophen-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-benzothiophen-5-amine is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of an amine group at the 5th position and a methyl group at the 2nd position makes this compound unique. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-benzothiophen-5-amine can be achieved through various methods. One common approach involves the reaction of 2-methylthiophene with an appropriate amine precursor under specific conditions. For instance, the aryne reaction with alkynyl sulfides has been reported to afford benzothiophenes in a one-step intermolecular manner . This method involves the use of o-silylaryl triflates and alkynyl sulfides, which react to form the benzothiophene scaffold.
Industrial Production Methods
Industrial production of benzothiophenes, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic reactions, electrochemical synthesis, and other advanced techniques to optimize production efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2-Methyl-1-benzothiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
2-Methyl-1-benzothiophen-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-Methyl-1-benzothiophen-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-1-benzothiophen-5-amine include:
1-Benzothiophen-5-amine: Lacks the methyl group at the 2nd position.
2-Methylbenzothiophene: Lacks the amine group at the 5th position.
Benzothieno[2,3-c]pyridine derivatives: Contain a pyridine ring fused to the benzothiophene core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups allows for unique interactions and reactivity compared to other benzothiophene derivatives .
特性
分子式 |
C9H9NS |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
2-methyl-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H9NS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 |
InChIキー |
LNLBCAYNZRIXHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13167450.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)



![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)



![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
